
2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trimethyl-1H-imidazol-5(4H)-one is a heterocyclic organic compound with a five-membered ring structure It is characterized by the presence of three methyl groups attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-1H-imidazol-5(4H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,2-diaminopropane with acetic anhydride can yield 1,2,4-trimethylimidazole, which can then be oxidized to form 1,2,4-Trimethyl-1H-imidazol-5(4H)-one.
Industrial Production Methods
In industrial settings, the production of 1,2,4-Trimethyl-1H-imidazol-5(4H)-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trimethyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the imidazole ring.
Aplicaciones Científicas De Investigación
1,2,4-Trimethyl-1H-imidazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trimethyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylimidazole: Lacks one methyl group compared to 1,2,4-Trimethyl-1H-imidazol-5(4H)-one.
1,3-Dimethylimidazole: Has a different methyl group arrangement.
2,4,5-Trimethylimidazole: Has an additional methyl group at a different position.
Uniqueness
1,2,4-Trimethyl-1H-imidazol-5(4H)-one is unique due to its specific methyl group arrangement, which influences its chemical reactivity and potential applications. This distinct structure can result in different physical and chemical properties compared to similar compounds.
Propiedades
Número CAS |
32023-93-1 |
|---|---|
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
1,2,4-trimethyl-4H-imidazol-5-one |
InChI |
InChI=1S/C6H10N2O/c1-4-6(9)8(3)5(2)7-4/h4H,1-3H3 |
Clave InChI |
WFXDHDDBCTZAED-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


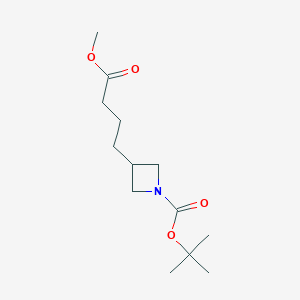
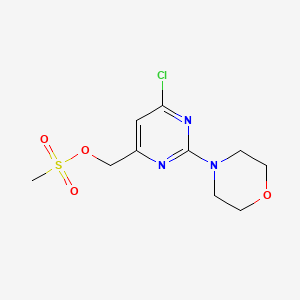
![2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
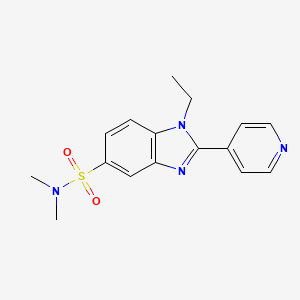
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B12934809.png)
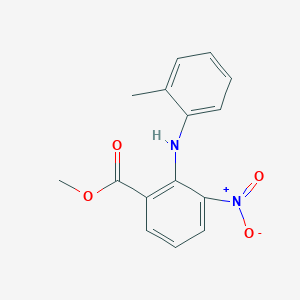

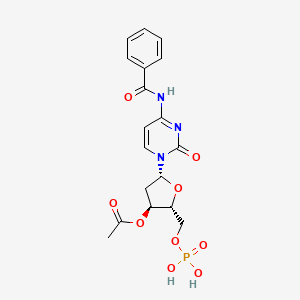




![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
